![molecular formula C12H10N2O4 B14082624 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid CAS No. 4114-04-9](/img/structure/B14082624.png)
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a dihydropyrimidinone structure. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids, Brønsted acids, and ionic liquids, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized catalytic systems. The use of task-specific ionic liquids (TSILs) as catalysts can provide an efficient and environmentally friendly approach to large-scale production .
化学反应分析
Types of Reactions
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
作用机制
The biological activity of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is primarily attributed to its ability to mimic natural nucleotides. It can interact with various enzymes and receptors, inhibiting their activity. The compound’s dihydropyrimidinone ring is crucial for binding to the active sites of these molecular targets, thereby modulating their function .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the dihydropyrimidinone core but lacks the benzoic acid moiety.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but contains a thiazolidinone ring instead of a dihydropyrimidinone ring.
Uniqueness
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
4114-04-9 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
4-[(2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10-5-6-14(12(18)13-10)7-8-1-3-9(4-2-8)11(16)17/h1-6H,7H2,(H,16,17)(H,13,15,18) |
InChI 键 |
CZMAKWYBENYQFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


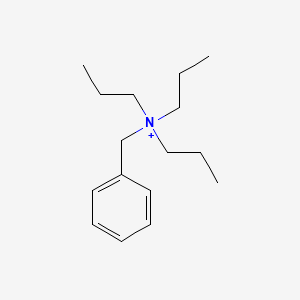
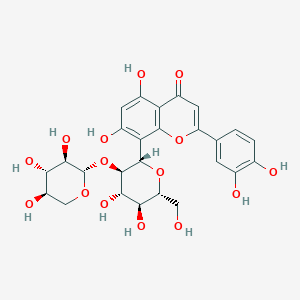
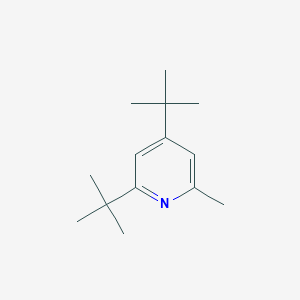
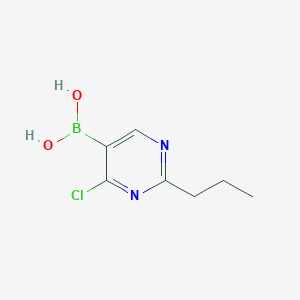
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)

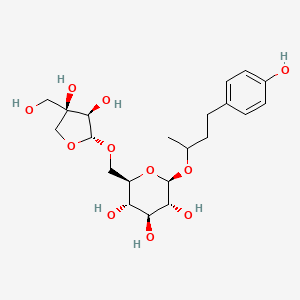
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
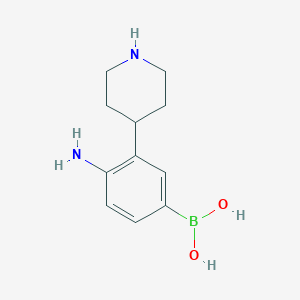
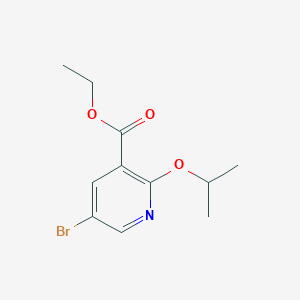
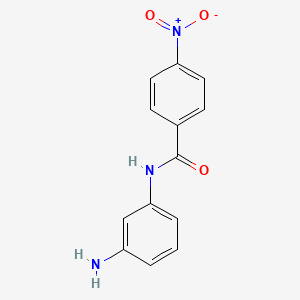
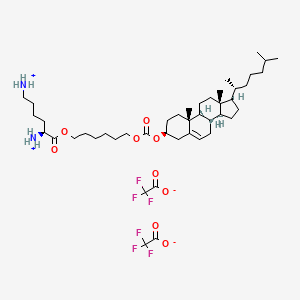
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
